molecular formula C19H15N3O3 B7696457 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7696457
M. Wt: 333.3 g/mol
InChI Key: MEWXPPREYDFEAP-UHFFFAOYSA-N
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Description

    Reagents: 2-aminobenzophenone derivatives

    Conditions: Condensation reactions are performed under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Properties

IUPAC Name

3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-24-16-10-6-4-8-13(16)19-21-17(22-25-19)14-11-12-7-3-5-9-15(12)20-18(14)23/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWXPPREYDFEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring

  • Step 1: Formation of Oxadiazole Ring

      Reagents: Hydrazides, carboxylic acids or their derivatives (e.g., esters, anhydrides)

      Conditions: Cyclization is typically carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares the quinoline core structure but lacks the oxadiazole ring.

    2-ethoxyphenyl oxadiazole: Contains the oxadiazole ring but lacks the quinoline moiety.

Uniqueness

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the combination of the oxadiazole and quinoline rings, which imparts distinct chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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